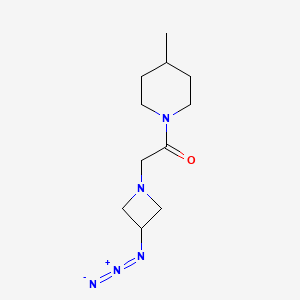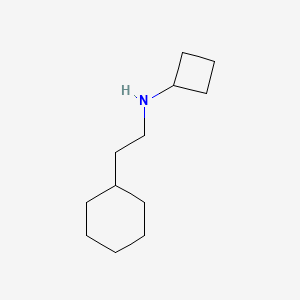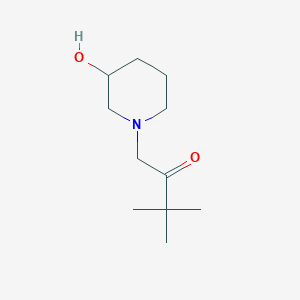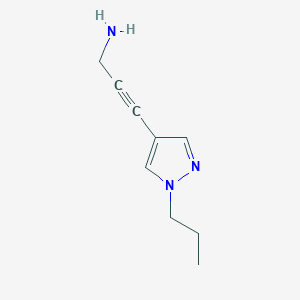
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, or AZEPO, is an organic compound with a wide range of applications in scientific research. It is a derivative of azetidine, a four-membered cyclic compound with a nitrogen atom at the center, and is commonly used as a building block in organic synthesis. AZEPO is a versatile compound due to its ability to form strong covalent bonds with other molecules, making it suitable for a variety of reactions such as substitution, addition, and condensation. It can also be used as a ligand, a molecule that binds to a central atom, in coordination complexes.
Scientific Research Applications
Enzyme Inhibition and Drug Development
Human Leukocyte Elastase Inhibition : A study by Cvetovich et al. (1996) presents the synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, through chiral synthesis of key intermediates, demonstrating the role of azetidine and piperidine derivatives in developing enzyme inhibitors (Cvetovich et al., 1996).
Antiviral Agents : Research by Wang et al. (2009) on the development of azaindole derivatives for inhibiting HIV-1 attachment showcases the utility of compounds with piperazine and azetidine functionalities in creating potent antiviral agents (Wang et al., 2009).
Antibacterial and Antifungal Activities : Mistry and Desai (2006) explored the synthesis of azetidinones and their pharmacological evaluation, highlighting the potential antimicrobial activities of nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).
Novel Synthetic Approaches
Microwave-Assisted Synthesis : Studies on microwave-assisted synthesis techniques for creating benzyl piperazine derivatives with potential antibacterial activity, as conducted by Merugu et al. (2010), reveal the importance of innovative synthetic methods in developing new pharmacologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Cycloaddition Reactions : Davies and Pearson (1981) described the synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions, illustrating the utility of azetidine derivatives in constructing complex heterocyclic systems (Davies & Pearson, 1981).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-2-4-16(5-3-9)11(17)8-15-6-10(7-15)13-14-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDHYXSIGZWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)
amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)



